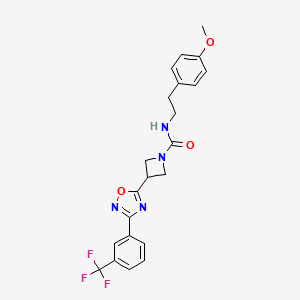
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C22H21F3N4O3 and its molecular weight is 446.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS Number: 1351658-08-6) is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C22H21F3N4O3
- Molecular Weight : 446.43 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including an azetidine ring and an oxadiazole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential pharmacological applications. Key areas of focus include:
Anticancer Studies
- Cytotoxicity Assays :
- Mechanisms of Action :
Antimicrobial Studies
-
Broad-Spectrum Activity :
- Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial activity. Research indicates that such substitutions can increase the lipophilicity and membrane permeability of the molecules, leading to improved efficacy against pathogens.
- Specific Pathogen Studies :
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (µM) | Target Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | Oxadiazole derivative | 6.2 | HCT-116 (Colon carcinoma) |
| Anticancer | Oxadiazole derivative | 43.4 | MCF-7 (Breast cancer) |
| Antimicrobial | Trifluoromethyl derivative | Not specified | Staphylococcus aureus |
| Antimicrobial | Trifluoromethyl derivative | Not specified | Escherichia coli |
Case Study 1: Evaluation of Oxadiazole Derivatives
A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound showed notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the phenyl ring and incorporation of trifluoromethyl groups enhanced both anticancer and antimicrobial activities.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-14(6-8-18)9-10-26-21(30)29-12-16(13-29)20-27-19(28-32-20)15-3-2-4-17(11-15)22(23,24)25/h2-8,11,16H,9-10,12-13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVRARAWGFRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














